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Compound of Interest

Compound Name: Muconolactone

Cat. No.: B1205914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metabolic

engineering of microorganisms to produce muconolactone, a valuable platform chemical. The

strategies outlined focus on the rational design of microbial cell factories, primarily in

Pseudomonas putida and Saccharomyces cerevisiae, to efficiently convert simple carbon

sources into the target molecule.

Application Notes
Introduction to Muconolactone Biosynthesis
Muconolactone is an intermediate in the β-ketoadipate pathway, an aromatic compound

degradation pathway found in various bacteria and fungi. Metabolic engineering efforts aim to

harness and optimize this natural pathway, or transplant it into an industrial host, to achieve

high-titer production of muconolactone from renewable feedstocks like glucose. The primary

route for muconolactone production involves the conversion of protocatechuate (PCA) to β-

ketoadipate enol-lactone, which is then isomerized to muconolactone.

Key Metabolic Engineering Strategies
Successful metabolic engineering for muconolactone production relies on a multi-pronged

approach to channel metabolic flux towards the desired product and prevent its further
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catabolism. Key strategies include:

Pathway Introduction and Enhancement: Heterologous expression of the necessary pathway

enzymes is fundamental when working with hosts that do not naturally produce

muconolactone. In organisms that possess the pathway, overexpression of rate-limiting

enzymes can significantly boost production.

Blocking Competing Pathways: To prevent the metabolization of muconolactone or its

precursors, key genes in competing or downstream pathways are knocked out. A critical

target for deletion is the pcaD gene, which encodes β-ketoadipate enol-lactone hydrolase,

the enzyme responsible for converting β-ketoadipate enol-lactone to β-ketoadipate. Deletion

of genes encoding muconate cycloisomerase (catB) and muconolactone isomerase (catC)

can also be employed to accumulate precursors if muconic acid is an intermediate target that

can be subsequently converted to muconolactone.

Increasing Precursor Supply: Enhancing the pool of central metabolic precursors that feed

into the muconolactone biosynthesis pathway is crucial. For pathways starting from

chorismate, this involves engineering the shikimate pathway.

Host Selection and Optimization:Pseudomonas putida, with its robust metabolism and

natural capacity to degrade aromatic compounds, is a common chassis for muconolactone
production. Saccharomyces cerevisiae is another attractive host due to its tolerance to acidic

conditions and industrial robustness.

Quantitative Data on Muconolactone Production
The following table summarizes the reported titers, yields, and productivities of

muconolactone and its direct precursor, muconic acid, from various metabolic engineering

studies. This data allows for a comparative analysis of different strategies and host organisms.
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Biosynthetic pathway to muconolactone.
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Experimental Protocols
Protocol 1: Markerless Gene Deletion in Pseudomonas
putida KT2440 using Homologous Recombination
This protocol describes the deletion of a target gene (e.g., pcaD) from the chromosome of P.

putida KT2440 using a two-step homologous recombination strategy with a suicide vector

containing sacB for counter-selection.

Materials:

P. putida KT2440

E. coli donor strain (e.g., S17-1)

Suicide vector (e.g., pT18mobsacB)

Primers for amplifying upstream and downstream homology arms of the target gene

Restriction enzymes and T4 DNA ligase

LB medium and agar plates

Antibiotics (e.g., tetracycline for plasmid selection)

Sucrose

Procedure:

Construct the Deletion Vector: a. Amplify the upstream and downstream (approx. 500-1000

bp) regions flanking the target gene from P. putida KT2440 genomic DNA using PCR. b.

Clone the amplified homology arms into the suicide vector. c. Transform the ligation product

into an appropriate E. coli cloning strain and verify the construct by sequencing. d. Transform

the verified plasmid into the donor E. coli strain.

First Crossover (Integration): a. Grow overnight cultures of the E. coli donor strain containing

the deletion vector and the recipient P. putida KT2440. b. Mix the donor and recipient

cultures and spot them onto an LB agar plate. Incubate overnight to allow for conjugation. c.
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Resuspend the conjugation mix in sterile saline and plate dilutions onto selective agar plates

containing an antibiotic to select for P. putida that have integrated the plasmid (e.g.,

tetracycline) and a counter-selective agent against the E. coli donor. d. Incubate until single-

crossover colonies appear.

Second Crossover (Excision): a. Inoculate single-crossover colonies into LB medium without

antibiotic selection and grow overnight. This allows for the second recombination event to

occur. b. Plate dilutions of the overnight culture onto LB agar plates containing 10% sucrose.

The sacB gene on the integrated plasmid confers sucrose sensitivity, so only cells that have

excised the plasmid will grow. c. Screen the resulting colonies by PCR using primers that

flank the target gene to identify clones where the gene has been deleted.

Protocol 2: Plasmid-based Gene Expression in
Pseudomonas putida
This protocol details the introduction of an expression plasmid into P. putida via electroporation

for the overexpression of target genes.

Materials:

Engineered P. putida strain

Expression plasmid containing the gene of interest under a suitable promoter

300 mM sucrose solution, ice-cold

10% glycerol solution, ice-cold

Electroporation cuvettes (2 mm gap)

Electroporator

LB medium

Appropriate antibiotic for plasmid selection

Procedure:
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Preparation of Electrocompetent Cells: a. Inoculate a single colony of P. putida into LB

medium and grow overnight. b. Inoculate a fresh culture with the overnight culture and grow

to an OD600 of 0.5-0.8. c. Harvest the cells by centrifugation at 4°C. d. Wash the cell pellet

twice with an equal volume of ice-cold 300 mM sucrose solution. e. Resuspend the final

pellet in a small volume of 10% glycerol to a high cell density. The cells are now

electrocompetent and can be used immediately or stored at -80°C.

Electroporation: a. Thaw the electrocompetent cells on ice. b. Add 50-100 ng of the

expression plasmid to 50 µL of competent cells in a pre-chilled microcentrifuge tube. c.

Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette. d. Electroporate the

cells using appropriate settings (e.g., 2.5 kV, 200 Ω, 25 µF). e. Immediately add 1 mL of LB

medium to the cuvette to recover the cells. f. Transfer the cell suspension to a

microcentrifuge tube and incubate at 30°C for 1-2 hours with shaking to allow for the

expression of the antibiotic resistance marker. g. Plate the cells on selective LB agar plates

containing the appropriate antibiotic and incubate until colonies appear.

Protocol 3: Fed-Batch Fermentation for Muconolactone
Production
This protocol outlines a general procedure for fed-batch fermentation to achieve high cell

density and increased product titers.

Materials:

Engineered P. putida strain

Defined minimal medium (e.g., M9 medium) with a carbon source (e.g., glucose)

Concentrated feed solution containing the carbon source and other necessary nutrients

Bioreactor with pH, temperature, and dissolved oxygen (DO) control

Inoculum culture

Procedure:
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Inoculum Preparation: a. Prepare a seed culture by inoculating the engineered strain into a

suitable medium and growing it overnight. b. Use the seed culture to inoculate a larger

volume for the pre-culture, and grow to the late exponential phase.

Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with the initial batch medium

and sterilize it. b. Inoculate the bioreactor with the pre-culture. c. Run the fermentation in

batch mode until the initial carbon source is nearly depleted. This is often indicated by a

sharp increase in dissolved oxygen.

Fed-Batch Phase: a. Start the continuous or intermittent feeding of the concentrated nutrient

solution. b. The feeding rate can be controlled to maintain a desired specific growth rate or

based on a feedback control strategy, such as a DO-stat, where the feed is added when the

DO rises above a set point. c. Maintain the pH and temperature at optimal levels for growth

and production.

Sampling and Analysis: a. Aseptically withdraw samples from the bioreactor at regular

intervals. b. Measure cell density (OD600) and analyze the supernatant for substrate

consumption and muconolactone production using HPLC.

Protocol 4: HPLC Analysis of Muconolactone
This protocol provides a method for the quantification of muconolactone in fermentation broth

using High-Performance Liquid Chromatography (HPLC).

Materials:

HPLC system with a UV detector

Reversed-phase C18 column

Mobile phase: e.g., an aqueous solution of a dilute acid like sulfuric acid or phosphoric acid,

with an organic modifier like acetonitrile if needed.

Muconolactone standard for calibration

0.22 µm syringe filters

Fermentation samples
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Procedure:

Sample Preparation: a. Centrifuge the fermentation samples to pellet the cells. b. Filter the

supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. c.

Dilute the samples with the mobile phase if the concentration of muconolactone is expected

to be high.

HPLC Analysis: a. Set up the HPLC system with the C18 column and equilibrate with the

mobile phase until a stable baseline is achieved. b. A typical mobile phase could be 5 mM

H₂SO₄ in water at a flow rate of 0.6 mL/min. c. Set the UV detector to a wavelength where

muconolactone absorbs (e.g., 210 nm). d. Inject the prepared samples and standards.

Quantification: a. Prepare a calibration curve by injecting known concentrations of the

muconolactone standard. b. Integrate the peak area corresponding to muconolactone in

the sample chromatograms. c. Determine the concentration of muconolactone in the

samples by comparing their peak areas to the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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